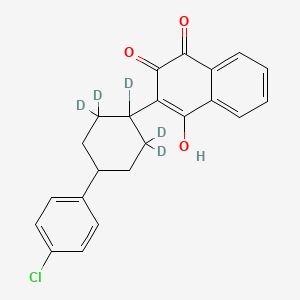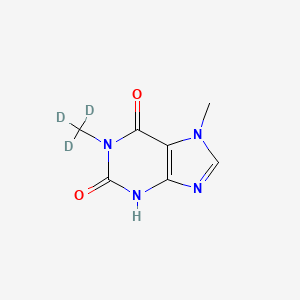
1-甲基副黄嘌呤-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paraxanthine-1-methyl-d3 is an adenosine receptor ligand and a major metabolite of caffeine . It is an off-white to pale yellow solid . The molecular formula is C7H5D3N4O2 and the molecular weight is 183.18 .
Synthesis Analysis
Paraxanthine is a metabolite of caffeine and acts as an inhibitor of phosphodiesterase 9 (PDE9) and an antagonist of adenosine receptors A1 and A2 . A study showed that the mutant bacterial N-demethylase NdmA4 with its partner reductase NdmD is capable of producing paraxanthine as the major metabolite from caffeine .Molecular Structure Analysis
The molecular formula of Paraxanthine-1-methyl-d3 is C7H5D3N4O2 . The average mass is 183.182 Da and the monoisotopic mass is 183.083557 Da .Physical And Chemical Properties Analysis
Paraxanthine-1-methyl-d3 is an off-white to pale yellow solid . It is soluble in DMSO and Methanol . The melting point is 297-299°C .科学研究应用
Biocatalytic Production
Paraxanthine, a purine alkaloid derivative of caffeine, is a high-value biochemical with several applications in the pharmaceutical and cosmetic industries . The biocatalytic production of Paraxanthine has been studied extensively. The mutant bacterial N-demethylase NdmA4 with its partner reductase NdmD is capable of producing paraxanthine as the major metabolite from caffeine .
Pharmaceutical Industry
Paraxanthine has several applications in the pharmaceutical industry . However, the chemical synthesis of paraxanthine requires harsh conditions and frequently results in low yield mixtures of non-specifically N-methylated compounds .
Cosmetic Industry
In the cosmetic industry, Paraxanthine is used due to its high-value biochemical properties . The production of Paraxanthine from caffeine by means of whole-cell biocatalysts has been reported .
Neurological Disorders
Paraxanthine is a major metabolite of caffeine and has been studied as a protective agent against Alzheimer’s and Parkinson’s disease . It has been studied in the solid state and protein–ligand complex .
Treatment of Post-COVID Symptoms
Paraxanthine has been identified as a promising drug for the treatment of post-COVID 2019 anosmia and ageusia . The relationship between the unusual structural disorder and the propensity to form a specific system of non-covalent bonds was analyzed .
Analytical Standards
Paraxanthine-1-methyl-d3 is used in Neurology Research Chemicals and Analytical Standards . It provides highly accurate and reliable data analysis .
作用机制
Target of Action
Paraxanthine-1-methyl-d3, a derivative of caffeine, primarily targets adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . They play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Paraxanthine-1-methyl-d3 acts as an antagonist of adenosine receptors . It binds to these receptors and blocks their activation by adenosine . This blockage affects various body systems, including the central nervous system, where it exerts a stimulatory effect .
Biochemical Pathways
Paraxanthine-1-methyl-d3 is a metabolite of caffeine . After ingestion, about 84% of caffeine is metabolized into paraxanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine . Once formed, paraxanthine can be further metabolized through various pathways .
Pharmacokinetics
The pharmacokinetic parameters for paraxanthine are similar to those for caffeine . It is characterized by rapid and complete gastrointestinal absorption . Less than 2% of caffeine administered is excreted unchanged in human urine .
Result of Action
Like caffeine, paraxanthine is a psychoactive central nervous system (CNS) stimulant . It increases glutamate and dopamine release by potentiating nitric oxide signaling . It also acts as a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9) activity .
Action Environment
The action of Paraxanthine-1-methyl-d3 can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, have been shown to modify its plasma pharmacokinetics . Furthermore, conditions such as obesity, physical exercise, diseases, and particularly smoking can affect its elimination due to either stimulation or inhibition of CYP1A2 .
未来方向
Paraxanthine-1-methyl-d3 is the labelled analogue of Paraxanthine . It is a metabolite of caffeine, and also acts as an inhibitor of phosphodiesterase 9 (PDE9) and an antagonist of adenosine receptors A1 and A2 . This suggests potential future directions in the study of its effects and applications.
属性
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-3H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731416 |
Source


|
| Record name | 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraxanthine-1-methyl-d3 | |
CAS RN |
188297-90-7 |
Source


|
| Record name | 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

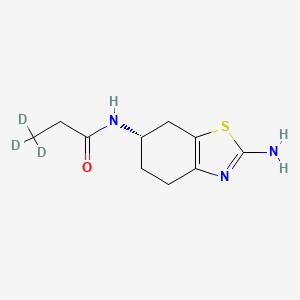

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)

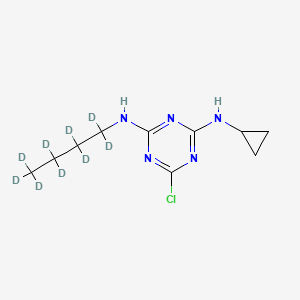



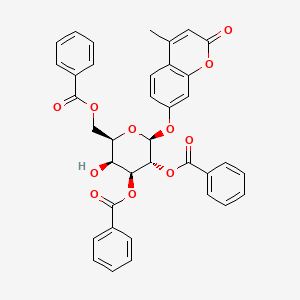

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)
